4-(3-Ethoxy-4-hydroxy-phenyl)-4-oxo-butyric acid
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Overview
Description
4-(3-Ethoxy-4-hydroxy-phenyl)-4-oxo-butyric acid is an organic compound with a complex structure that includes both aromatic and aliphatic components
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Ethoxy-4-hydroxy-phenyl)-4-oxo-butyric acid can be achieved through several synthetic routes. One common method involves the reaction of 3-ethoxy-4-hydroxybenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation to yield the desired product. The reaction conditions typically include:
Solvent: Ethanol or methanol
Base: Sodium hydroxide or potassium hydroxide
Temperature: Reflux conditions (around 80-100°C)
Time: Several hours to complete the reaction
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with optimized conditions to maximize yield and purity. The use of continuous flow reactors can also be considered to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(3-Ethoxy-4-hydroxy-phenyl)-4-oxo-butyric acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride.
Major Products
Oxidation: 4-(3-Ethoxy-4-oxo-phenyl)-4-oxo-butyric acid
Reduction: 4-(3-Ethoxy-4-hydroxy-phenyl)-4-hydroxy-butyric acid
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(3-Ethoxy-4-hydroxy-phenyl)-4-oxo-butyric acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Mechanism of Action
The mechanism of action of 4-(3-Ethoxy-4-hydroxy-phenyl)-4-oxo-butyric acid involves its interaction with various molecular targets and pathways. For instance, it can act as an antioxidant by scavenging free radicals and reducing oxidative stress. It may also inhibit the growth of certain bacteria by disrupting their cell membranes and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
4-(3-Ethoxy-4-hydroxy-phenyl)butan-2-one: Similar structure but with a different functional group.
3-Ethoxy-4-hydroxyphenylacetic acid: Similar aromatic structure with different aliphatic components.
Uniqueness
4-(3-Ethoxy-4-hydroxy-phenyl)-4-oxo-butyric acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
4-(3-ethoxy-4-hydroxyphenyl)-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O5/c1-2-17-11-7-8(3-4-10(11)14)9(13)5-6-12(15)16/h3-4,7,14H,2,5-6H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMFFSXFQTCZSLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C(=O)CCC(=O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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